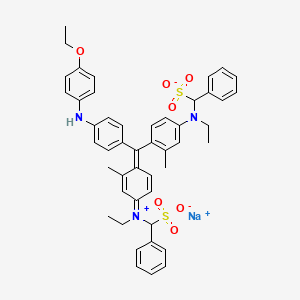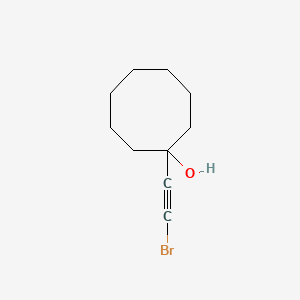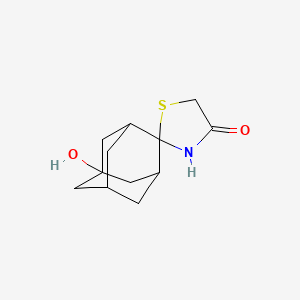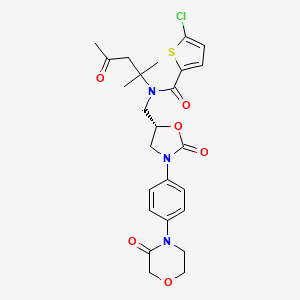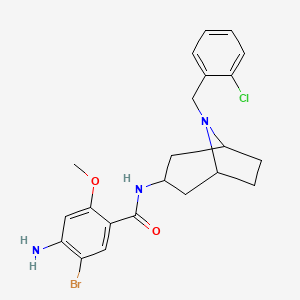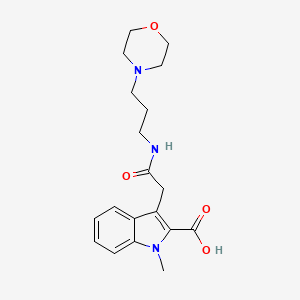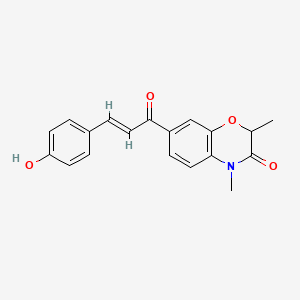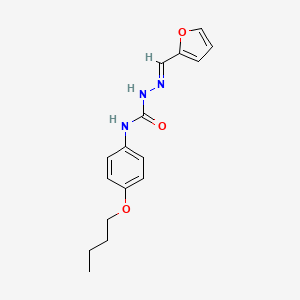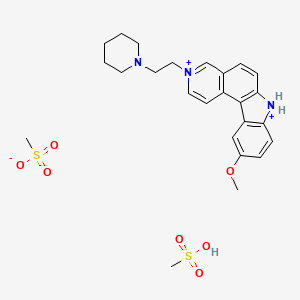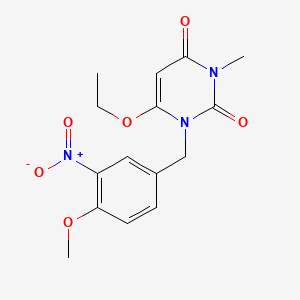
L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an isoleucine backbone, a furan ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with L-isoleucine.
Formation of the Furan Ring: The furan ring is introduced through a series of reactions involving furfural or furfuryl alcohol.
Coupling Reaction: The furan derivative is then coupled with the isoleucine backbone using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the carboxyl group of isoleucine to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The keto group can be reduced to form alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester involves its interaction with specific molecular targets. The furan ring and the ester group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- L-Leucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
- L-Valine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
- L-Phenylalanine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester
Uniqueness
L-Isoleucine, N-(5-(2-furanyl)-3-oxo-4-pentenyl)-, methyl ester is unique due to the presence of the isoleucine backbone, which imparts specific stereochemistry and reactivity. The furan ring adds to its versatility in chemical reactions, making it a valuable compound for various applications.
Properties
CAS No. |
136789-12-3 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
methyl (2S,3S)-2-[[(E)-5-(furan-2-yl)-3-oxopent-4-enyl]amino]-3-methylpentanoate |
InChI |
InChI=1S/C16H23NO4/c1-4-12(2)15(16(19)20-3)17-10-9-13(18)7-8-14-6-5-11-21-14/h5-8,11-12,15,17H,4,9-10H2,1-3H3/b8-7+/t12-,15-/m0/s1 |
InChI Key |
SKWTWRKXLNPDDI-AVDDZBROSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NCCC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CCC(C)C(C(=O)OC)NCCC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


